2-Oxo-3-(thiophen-2-yl)propyl acetate
Description
Properties
CAS No. |
851547-62-1 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(2-oxo-3-thiophen-2-ylpropyl) acetate |
InChI |
InChI=1S/C9H10O3S/c1-7(10)12-6-8(11)5-9-3-2-4-13-9/h2-4H,5-6H2,1H3 |
InChI Key |
QWDFAHAJCALYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CC1=CC=CS1 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 2 Oxo 3 Thiophen 2 Yl Propyl Acetate
Identification of Key Disconnections and Synthons for the Core Structure
Retrosynthetic analysis of 2-Oxo-3-(thiophen-2-yl)propyl acetate (B1210297) identifies two primary disconnection points. The most logical initial disconnection is at the ester linkage (C-O bond), a common step in the analysis of esters. This leads to an acylium cation synthon and an α-hydroxyketone intermediate. A subsequent C-C bond disconnection between the carbonyl carbon and the adjacent methylene (B1212753) group is less common but theoretically possible.
However, a more synthetically viable approach involves disconnecting the Cα-O bond of the acetate group. This simplifies the molecule to a key intermediate, an α-haloketone, which is a well-established precursor for α-acetoxy ketones. up.ac.zaup.ac.za This leads to the identification of the following key synthons:
Synthon A (Acyl Cation Equivalent): An electrophilic acetyl source, represented as CH₃CO⁺.
Synthon B (Thiophen-2-yl Acetonyl Cation): A three-carbon electrophilic unit with an attached thiophene (B33073) ring.
Synthon C (Acetate Nucleophile): An acetate anion, CH₃COO⁻.
The most practical synthetic strategy emerges from recognizing the final step as a nucleophilic substitution on an α-haloketone. Therefore, the most crucial disconnection is the C-O bond of the acetate group, which points to an α-haloketone as the immediate precursor.
Analysis of Potential Synthetic Precursors and Their Accessibility
Based on the identified synthons, the corresponding synthetic equivalents (real chemical reagents) can be determined. The accessibility and commercial availability of these precursors are critical for an efficient synthesis.
A highly practical precursor for the target molecule is 2-bromo-1-(thiophen-2-yl)ethanone . achemblock.com This α-haloketone serves as an excellent electrophile for substitution with an acetate nucleophile. nih.gov This precursor is commercially available from various chemical suppliers. achemblock.com Should a laboratory synthesis be required, it can be prepared via the bromination of 2-acetylthiophene. wikipedia.org
The nucleophilic acetate is readily available from common and inexpensive salts such as sodium acetate or potassium acetate . These reagents are stable, easy to handle, and widely available.
An alternative, though less direct route, could involve the α-acetoxylation of a ketone. organic-chemistry.org This would start from 2-acetylthiophene , which is also a commercially available starting material. mdpi.com However, this method might require specialized reagents like lead tetraacetate or hypervalent iodine compounds, making the α-haloketone route generally more straightforward. organic-chemistry.org
| Synthon | Description | Synthetic Precursor (Reagent) | Commercial Availability |
|---|---|---|---|
| Thiophen-2-yl-COCH₂⁺ | Thiophen-2-yl Acetonyl Electrophile | 2-Bromo-1-(thiophen-2-yl)ethanone | High |
| CH₃COO⁻ | Acetate Nucleophile | Sodium Acetate (NaOAc) or Potassium Acetate (KOAc) | Very High |
| Thiophene-2-C(O)CH₃ | Ketone for α-functionalization | 2-Acetylthiophene | High |
Strategic Considerations for Constructing the Propyl Acetate Chain with the 2-Oxo Group
The construction of the 2-oxo-propyl acetate moiety is most effectively achieved through the nucleophilic substitution of a suitable leaving group on the carbon alpha to the carbonyl. The reactivity of α-haloketones is significantly enhanced at the α-carbon due to the inductive effect of the adjacent carbonyl group, making this position highly susceptible to attack by nucleophiles. nih.gov
The reaction of 2-bromo-1-(thiophen-2-yl)ethanone with an acetate salt, such as sodium or potassium acetate, represents a classic SN2 reaction. libretexts.org Key considerations for this transformation include:
Solvent: Polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are typically used to facilitate the SN2 mechanism.
Temperature: The reaction may require gentle heating to proceed at a reasonable rate, although the high reactivity of the α-haloketone often allows for mild conditions.
Nucleophile: Acetate is a moderately strong nucleophile suitable for this transformation. up.ac.zaup.ac.za The choice between sodium and potassium acetate is often based on solubility in the chosen solvent.
Alternative strategies for forming α-acetoxy ketones exist, such as the gold-catalyzed oxidation of terminal alkynes or the thallium(III)-promoted α-oxidation of ketones. organic-chemistry.orgrsc.org However, for this specific target molecule, the substitution reaction on the pre-formed α-haloketone is the most direct and common method due to the precursor's availability.
Methodological Approaches for Integrating the Thiophene Nucleus
To synthesize the key precursor, 2-bromo-1-(thiophen-2-yl)ethanone, thiophene can be acylated with 2-bromoacetyl chloride or 2-bromoacetyl bromide in the presence of a Lewis acid catalyst.
Catalyst: Common Lewis acids for this reaction include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂). asianpubs.orggoogle.com Stoichiometric amounts of the catalyst are often required as it complexes with the carbonyl product. organic-chemistry.org
Regioselectivity: The Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the 2-position. stackexchange.com This is because the carbocation intermediate formed by attack at the C2 position is more resonance-stabilized than the intermediate formed from attack at the C3 position. stackexchange.comechemi.com
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), at low temperatures to control reactivity.
Advanced Synthetic Methodologies for 2 Oxo 3 Thiophen 2 Yl Propyl Acetate and Analogous Scaffolds
Direct Synthetic Routes to 2-Oxo-3-(thiophen-2-yl)propyl Acetate (B1210297)
The direct synthesis of 2-Oxo-3-(thiophen-2-yl)propyl acetate can be envisioned through a convergent approach, focusing on the formation of the ester and the ketone functionalities. Key steps in such a synthesis would involve the esterification of a precursor alcohol and the oxidation of a secondary alcohol to the corresponding ketone.
Esterification Strategies Involving Precursor Alcohols
The formation of the acetate ester in this compound would typically involve the esterification of the corresponding precursor alcohol, 1-hydroxy-3-(thiophen-2-yl)propan-2-one. While direct literature on this specific reaction is scarce, general principles of esterification can be applied.
Common methods for such a transformation include reaction with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the acidic byproduct. Enzymatic esterification, employing lipases, offers a green and highly selective alternative. For instance, the enzymatic catalysis using C. rugosa lipase (B570770) has been successfully used for the esterification of structurally similar secondary alcohols with acetic anhydride in supercritical carbon dioxide. medcraveonline.commedcraveonline.com
| Reagent | Catalyst/Conditions | Advantages | Disadvantages |
| Acetyl Chloride | Pyridine, Triethylamine | High reactivity, fast reaction times | Formation of corrosive HCl byproduct |
| Acetic Anhydride | DMAP, Acid catalyst | Less corrosive than acetyl chloride | Can require higher temperatures |
| Acetic Acid | Fischer esterification (acid catalyst) | Inexpensive reagents | Reversible reaction, may require removal of water |
| Lipase | Supercritical CO2, Organic solvent | High selectivity, mild conditions | Slower reaction rates, enzyme cost |
Oxidation Methodologies for the Formation of the 2-Oxo Moiety
The introduction of the ketone at the 2-position of the propyl chain is a critical step. This is typically achieved through the oxidation of the corresponding secondary alcohol, 3-(thiophen-2-yl)propane-1,2-diol monoacetate or a related precursor. A variety of modern oxidation methods are available to perform this transformation efficiently and selectively.
Mechanically induced oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant under ball milling conditions has emerged as an eco-friendly protocol for the oxidation of secondary alcohols to ketones in high yields. nih.gov Other established methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Jones oxidation. The choice of oxidant is crucial to avoid over-oxidation or side reactions, especially with the sensitive thiophene (B33073) ring. For instance, cell suspensions of various yeast strains have been shown to catalyze the oxidation of secondary alcohols to the corresponding methyl ketones. nih.gov
| Oxidation Method | Reagents | Typical Conditions | Key Features |
| TEMPO-based Oxidation | TEMPO, Co-oxidant (e.g., NaOCl, air) | Mild, often room temperature | High selectivity for primary and secondary alcohols |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | Avoids heavy metals, good for sensitive substrates |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature | Mild, neutral conditions, broad functional group tolerance |
| Jones Oxidation | CrO3, H2SO4, Acetone (B3395972) | Acidic conditions | Strong oxidant, can lead to over-oxidation |
| Biocatalytic Oxidation | Yeast cell suspensions | Aqueous media, mild pH and temperature | High enantioselectivity, environmentally friendly |
Synthetic Strategies for Thiophene Ring Functionalization
The thiophene ring is a versatile scaffold that can be functionalized to create a diverse range of analogs. Advanced synthetic methods, including transition metal-catalyzed cross-coupling, heterocyclization, and directed lithiation, provide powerful tools for this purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions for Thiophene C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds on the thiophene ring. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. nih.govyoutube.com Thiophene boronic acids or their esters can be coupled with various aryl or vinyl halides to introduce substituents at specific positions on the thiophene ring. tandfonline.comnih.govresearchgate.net
For example, 2-(bromomethyl)-5-aryl-thiophene derivatives can be synthesized via Suzuki cross-coupling reactions of various aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene. nih.gov This highlights the regioselective nature of this methodology.
| Coupling Reaction | Catalyst | Reactants | Scope |
| Suzuki-Miyaura | Pd(0) or Pd(II) complexes | Thiophene boronic acid/ester + Organohalide | Wide range of aryl, heteroaryl, and vinyl partners |
| Stille | Pd(0) complexes | Organostannane + Organohalide | Tolerates a variety of functional groups |
| Heck | Pd(0) complexes | Alkene + Organohalide | Forms C-C bonds with sp2-hybridized carbons |
| Sonogashira | Pd(0) and Cu(I) catalysts | Terminal alkyne + Organohalide | Synthesis of alkynyl-substituted thiophenes |
Heterocyclization Approaches for Thiophene Derivative Synthesis
The construction of the thiophene ring itself can be achieved through various heterocyclization reactions, allowing for the synthesis of highly substituted thiophene derivatives from acyclic precursors.
The Gewald aminothiophene synthesis is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgderpharmachemica.comresearchgate.netthieme-connect.com This reaction is highly versatile and can be performed under mild conditions, including microwave irradiation to improve yields and reaction times. wikipedia.org
The Fiesselmann thiophene synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives. wikipedia.orgcore.ac.ukderpharmachemica.comresearchgate.netorganic-chemistry.org This method offers a regiocontrolled assembly of trisubstituted thiophenes.
| Reaction Name | Starting Materials | Key Features |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Multicomponent, forms 2-aminothiophenes |
| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid derivative, Base | Forms 3-hydroxy-2-thiophenecarboxylic acid derivatives |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfuring agent (e.g., P4S10) | Classic method for thiophene ring formation |
Ortho-Lithiation and Subsequent Electrophilic Quench Strategies
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings, including thiophene. semanticscholar.org In this method, a directing metalating group (DMG) on the thiophene ring directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho-position. acs.orgresearchgate.netuwindsor.ca The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
For π-electron rich heterocycles like thiophene, lithiation predominantly occurs at the C-2 position even in the absence of a directing group. uwindsor.careddit.com However, the presence of a directing group can be used to control the regioselectivity of lithiation at other positions.
| Directing Group | Position of Lithiation | Electrophiles |
| -SMe | Ortho to the directing group | Alkyl halides, Carbonyl compounds, CO2, etc. |
| -CONR2 | Ortho to the directing group | Silyl (B83357) halides, Boronic esters, etc. |
| -OMe | Ortho to the directing group | Disulfides, Aldehydes, etc. |
| (None) | C-2 position | A wide variety of electrophiles |
Construction of the 2-Oxo-3-propyl Acetate Moiety
The synthesis of the 2-oxo-3-propyl acetate core, a β-keto ester, is a central challenge that leverages fundamental transformations in organic chemistry. The strategic placement of the ketone and ester functionalities allows for a variety of retrosynthetic disconnections, drawing upon well-established principles of carbonyl and enolate chemistry.
Carbonyl Chemistry in the Elaboration of Ketone-Ester Systems
One of the most fundamental approaches is the Claisen condensation, a base-catalyzed reaction between two ester molecules to form a β-keto ester. ic.ac.uk A variation, the "crossed" Claisen condensation, can be employed using two different esters. To construct a scaffold analogous to the target molecule, one could envision the reaction between an acetate ester (e.g., ethyl acetate) and a thiophene-containing ester, although careful selection of reactants and conditions is necessary to avoid self-condensation and ensure the desired product. The mechanism involves the deprotonation of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. ic.ac.uk
Another strategy involves the reaction of an acid chloride with a ketone enolate or a related organometallic species. For instance, the acylation of a pre-formed enolate of a ketone with an appropriate acylating agent can directly install the ester functionality. These reactions are foundational, with the trigonal planar geometry of the carbonyl carbon transitioning to a tetrahedral intermediate upon nucleophilic attack. ncert.nic.in
| Reaction Type | Key Reagents | Bond Formed | Relevance to Target Moiety |
|---|---|---|---|
| Claisen Condensation | Esters, Alkoxide Base (e.g., NaOEt) | C(α)-C(carbonyl) | Forms the core β-keto ester backbone. |
| Nucleophilic Acyl Substitution | Enolate, Acid Chloride/Anhydride | C(α)-C(carbonyl) | Directly acylates a ketone precursor. |
| Grignard/Organolithium Reaction | Organometallic reagent, Ester/Acid Chloride | C-C | Builds the carbon skeleton prior to oxidation/functionalization. |
Enolate Chemistry and Directed Alkylations
Enolate ions are powerful nucleophiles and central intermediates in the synthesis of carbonyl compounds. jove.comyoutube.com Their generation, typically by treating a ketone or ester with a strong base, allows for the formation of a new carbon-carbon bond at the α-position. libretexts.org For the synthesis of this compound, directed alkylation of an enolate is a highly effective strategy.
A prominent example is the acetoacetic ester synthesis, which uses a β-keto ester like ethyl acetoacetate (B1235776) as a starting material. jove.com The α-protons of acetoacetic ester are particularly acidic (pKa ≈ 11) due to the stabilizing effect of two adjacent carbonyl groups, allowing for easy deprotonation with a standard base like sodium ethoxide to form a resonance-stabilized enolate. jove.comlibretexts.org This enolate can then be alkylated via an SN2 reaction with an appropriate electrophile. To synthesize the target compound, 2-(chloromethyl)thiophene (B1266113) would be the alkylating agent. The subsequent hydrolysis of the ester and decarboxylation under heating would yield a ketone, which would then require further steps to install the acetate group.
Alternatively, a more direct approach involves the alkylation of a ketone enolate. jove.com A ketone can be deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to quantitatively form the enolate. youtube.comjove.com This enolate can then react with an electrophile. For instance, the enolate of acetone could be reacted with a thiophene-containing electrophile. The choice of base and reaction conditions (kinetic vs. thermodynamic control) is crucial for regioselectivity in unsymmetrical ketones. youtube.com
| Method | Starting Material | Base | Key Intermediate | Advantages |
|---|---|---|---|---|
| Acetoacetic Ester Synthesis | Ethyl acetoacetate | NaOEt | Resonance-stabilized enolate | Uses a readily available starting material; mild base. jove.com |
| Direct Ketone Alkylation | Symmetrical or unsymmetrical ketone | LDA | Kinetic or thermodynamic enolate | More direct C-C bond formation; allows for regiocontrol. youtube.comjove.com |
Michael Addition Reactions and Related Conjugate Additions
The Michael addition, or conjugate addition, is an essential C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comresearchgate.net The nucleophile, known as the Michael donor, is typically a stabilized enolate, such as that derived from a β-keto ester or malonic ester. researchgate.net
This methodology can be applied to construct the carbon framework of this compound. A plausible synthetic route would involve the conjugate addition of an acetate enolate (the donor) to a thiophene-containing α,β-unsaturated ketone (the acceptor), such as 1-(thiophen-2-yl)prop-2-en-1-one. The reaction proceeds in three key steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate to the β-carbon of the acceptor, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com
The choice of nucleophile is broad and extends beyond carbon-based donors. The hetero-Michael addition involves nucleophiles containing oxygen, nitrogen, or sulfur, expanding the utility of this reaction for creating diverse molecular scaffolds. researchgate.netscience.gov While not directly forming the C-C backbone of the target, these variations are crucial for synthesizing analogous structures with heteroatomic linkages. The reaction can be catalyzed by a range of bases, from inorganic bases like NaOH to organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
C-C Bond Cleavage Strategies in Ketone Transformations to Esters
While most synthetic strategies focus on building the carbon skeleton, an alternative approach involves the transformation of a pre-existing ketone into an ester via selective C-C bond cleavage. rsc.org This molecular editing strategy is a powerful way to convert readily available ketones into more functionalized ester products. rsc.orgacs.org
One such method is the copper-catalyzed aerobic oxidative esterification of ketones. acs.org This process involves the cleavage of the C(CO)–C(alkyl) bond in a ketone and subsequent formation of an ester in the presence of an alcohol. acs.orgacs.org For example, a precursor ketone such as 1-(thiophen-2-yl)propan-2-one could potentially be converted to an ester through this method. These reactions often use inexpensive and practical copper catalysts under open-air conditions, making them attractive from a green chemistry perspective. acs.org Mechanistic studies, including 18O labeling experiments, indicate that molecular oxygen is incorporated into the final ester product. acs.org
Other classical reactions that achieve this transformation include the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid. The regioselectivity of this reaction is predictable based on the migratory aptitude of the groups attached to the carbonyl. These cleavage strategies provide a non-traditional but effective retrosynthetic pathway to the target ketone-ester system.
Stereoselective and Asymmetric Synthesis Approaches
Introducing chirality into the this compound scaffold requires precise control over the stereochemical outcome of the bond-forming reactions. This is typically achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary and Catalyst-Mediated Transformations for Enantiomeric Control
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This strategy has been successfully applied to the asymmetric alkylation of enolates. For example, Evans' chiral oxazolidinone auxiliaries are widely used. wikipedia.org An N-acyl oxazolidinone can be deprotonated to form a (Z)-enolate, which then reacts with an electrophile from a specific face due to the steric hindrance imposed by the auxiliary, leading to high diastereoselectivity. wikipedia.org For the synthesis of a chiral analog of the target compound, one could acylate an Evans auxiliary with propionyl chloride, followed by asymmetric alkylation with a thiophene-based electrophile.
Another powerful method involves the use of SAMP/RAMP hydrazones, developed by Enders. uwo.ca Aldehydes or ketones are converted into chiral hydrazones using (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Deprotonation of the hydrazone followed by alkylation proceeds with high stereoselectivity. Subsequent cleavage of the auxiliary regenerates the chiral carbonyl compound.
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. nih.gov This can be achieved through various means:
Chiral Phase-Transfer Catalysis: Asymmetric alkylation of β-keto esters can be performed using chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts to control the facial selectivity of the incoming electrophile.
Metal-Based Lewis Acid Catalysis: Chiral Lewis acids, often derived from metals like rhodium, iridium, or copper, can coordinate to the carbonyl group, creating a chiral environment that directs nucleophilic attack or alkylation. nih.govnih.gov For instance, the asymmetric Michael addition of an enolate to an α,β-unsaturated system can be mediated by a chiral catalyst to afford an enantiomerically enriched product. researchgate.net
Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions. For example, a chiral primary amine can catalyze the enantioselective α-alkylation of cyclic ketones. nih.gov
| Approach | Example | Mechanism of Control | Typical Outcome |
|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinones | Steric hindrance from the auxiliary directs the approach of the electrophile. wikipedia.org | High diastereoselectivity (>95:5 dr). |
| Chiral Auxiliary | SAMP/RAMP Hydrazones | Formation of a chiral aza-enolate with a defined geometry. uwo.ca | High enantiomeric excess (>96% ee). |
| Asymmetric Catalysis | Chiral Rhodium or Iridium Complexes | Formation of a chiral metal-enolate complex. nih.gov | Good to excellent enantioselectivity. |
| Organocatalysis | Chiral Amines (e.g., Proline) | Formation of a transient chiral enamine or iminium ion. nih.gov | Variable to high enantioselectivity. |
Biocatalytic Reductions of Similar Keto-Ester Substrates
The asymmetric reduction of prochiral ketones to produce chiral alcohols is a pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign alternative to traditional chemical methods for achieving high enantioselectivity. The principles governing the biocatalytic reduction of keto-esters are well-exemplified by studies on substrates structurally analogous to this compound, particularly those containing a thiophene moiety.
Research into the biocatalytic reduction of ethyl 3-oxo-3-(2-thienyl)propanoate (KEES), a close structural analog, has provided significant insights into the utility of ketoreductases (KREDs). One notable enzyme, ChKRED12, a short-chain dehydrogenase/reductase from Chryseobacterium sp., has demonstrated high efficiency and stereoselectivity in the reduction of this substrate. This NADPH-dependent enzyme specifically produces the corresponding (S)-hydroxy ester, which is a key chiral intermediate in the synthesis of the antidepressant duloxetine. koreascience.krbates.eduresearchgate.netnih.govjmb.or.kr
The effectiveness of ChKRED12 has been demonstrated at high substrate concentrations, achieving complete conversion of 100 g/L of ethyl 3-oxo-3-(2-thienyl)propanoate within 12 hours. koreascience.krbates.eduresearchgate.net The reaction yields the enantiopure product with an enantiomeric excess (e.e.) of over 99%. koreascience.krbates.eduresearchgate.net A crucial aspect of this biocatalytic process is the implementation of a cofactor recycling system, often using glucose dehydrogenase, to regenerate the consumed NADPH, thereby making the process more economically viable. koreascience.krbates.eduresearchgate.net
The substrate scope of ChKRED12 extends to other keto-esters with a 3-oxoacyl structure, consistently producing the corresponding chiral alcohols with excellent stereoselectivity, typically exceeding 99% e.e. koreascience.krbates.eduresearchgate.netnih.gov This broad applicability highlights the potential of such enzymes for the synthesis of a variety of chiral building blocks.
Beyond isolated enzymes, whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are also employed for the reduction of β-keto esters. researchgate.net These systems contain a multitude of oxidoreductases and can catalyze the reduction of various ketonic substrates to chiral alcohols with moderate to high enantiomeric excess. researchgate.net While often convenient and cost-effective, the presence of multiple enzymes with differing stereoselectivities can sometimes lead to mixtures of stereoisomers. uni-bonn.de
The following tables summarize key research findings in the biocatalytic reduction of keto-ester substrates similar to this compound.
Table 1: Biocatalytic Reduction of Ethyl 3-Oxo-3-(2-thienyl)propanoate (KEES) using ChKRED12
| Substrate Concentration | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Biocatalyst System |
| 25 g/L | 2 | >99 | >99 (S) | ChKRED12 with glucose dehydrogenase for cofactor recycling |
| 50 g/L | 5 | >99 | >99 (S) | ChKRED12 with glucose dehydrogenase for cofactor recycling |
| 100 g/L | 12 | >99 | >99 (S) | ChKRED12 with glucose dehydrogenase for cofactor recycling |
Table 2: Substrate Scope of ChKRED12 for the Reduction of Various Keto-Esters
| Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) |
| Ethyl 3-oxo-3-phenylpropanoate | (S) | >99 |
| Ethyl 3-oxo-4-phenylbutanoate | (S) | >99 |
| Ethyl 3-oxo-3-(3-thienyl)propanoate | (S) | >99 |
Reaction Mechanisms and Pathway Elucidation for Synthetic Transformations
Mechanistic Investigations of Key Reaction Steps
The formation of 2-oxo-3-(thiophen-2-yl)propyl acetate (B1210297) likely proceeds through a multi-step synthesis. Plausible key steps include the formation of a thiophene-containing ketone and a subsequent α-acetoxylation.
The synthesis could initiate with a reaction analogous to the Claisen condensation or the acylation of a thiophene (B33073) derivative. For instance, the reaction of a thiophene-containing starting material with an acetylating agent would proceed through several reactive intermediates.
In a potential pathway involving the α-acetoxylation of a precursor ketone, such as 1-(thiophen-2-yl)propan-2-one, the reaction with a hypervalent iodine(III) reagent like (diacetoxy)iodobenzene (PIDA) is a probable method. In this process, the initial step is the nucleophilic attack of the enol form of the ketone on the electrophilic iodine atom of PIDA. This leads to the formation of an α-iodine(III) intermediate. rsc.orgresearchgate.net The nature of this intermediate is critical, with computational studies suggesting that an α-C-bound hypervalent iodine species is a key player. frontiersin.org
Subsequent nucleophilic attack by an acetate ion on this intermediate results in the formation of the α-acetoxy ketone product and iodobenzene. rsc.org The characterization of these transient intermediates often relies on spectroscopic techniques and computational modeling, as their isolation can be challenging due to their high reactivity.
Table 1: Plausible Intermediates in the Synthesis of 2-Oxo-3-(thiophen-2-yl)propyl acetate
| Intermediate Name | Proposed Structure | Role in Reaction Pathway |
| Thiophene-2-acetyl Chloride | C₆H₅ClOS | Acylating agent for Friedel-Crafts acylation of a suitable substrate. |
| 1-(thiophen-2-yl)propan-2-one | C₇H₈OS | Precursor ketone for subsequent α-acetoxylation. |
| Enol of 1-(thiophen-2-yl)propan-2-one | C₇H₈OS | Nucleophile in the α-acetoxylation reaction. |
| α-Iodo(III)-1-(thiophen-2-yl)propan-2-one | C₁₃H₁₃IO₃S | Key intermediate formed from the reaction of the enol with PIDA. |
This table presents hypothetical intermediates based on analogous chemical transformations.
Transition state analysis provides insight into the energy barriers of a reaction and helps identify the rate-determining step. For the α-acetoxylation of a ketone, the formation of the C-O bond via nucleophilic attack of the acetate on the α-iodo(III) intermediate is often considered the rate-determining step. rsc.org
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition state structures. These models help in understanding the stereoselectivity of the reaction, particularly if chiral centers are involved. For the α-acetoxylation of cyclic ketones, it has been shown that the diastereoselectivity is primarily under thermodynamic control, favoring the more stable product. frontiersin.org While this compound is acyclic, steric and electronic factors of the thiophene ring and the acetyl group would influence the transition state geometry and energy.
Catalytic Cycles and Their Impact on Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with lower activation energies and enhanced selectivity. In the context of synthesizing this compound, various catalytic systems could be employed.
For the initial formation of a β-keto ester scaffold, a Ti-crossed Claisen condensation represents a potential catalytic approach. This method can be used for the condensation of ketene (B1206846) silyl (B83357) acetals with acid chlorides. organic-chemistry.org Alternatively, enzyme catalysis, for instance using lipase (B570770), can be employed for the transesterification to form β-keto esters under mild, solvent-free conditions. google.com
In the α-acetoxylation step, while often performed stoichiometrically with hypervalent iodine reagents, catalytic versions are being developed. For instance, the in-situ regeneration of the active iodine(III) species using a terminal oxidant can create a catalytic cycle. Furthermore, Lewis or Brønsted acids can act as catalysts to activate the hypervalent iodine reagent, enhancing the reaction rate. researchgate.net The choice of catalyst can significantly impact the chemoselectivity, preventing side reactions such as over-oxidation or reactions involving the thiophene ring. The thiophene ring itself is susceptible to electrophilic substitution, and careful selection of the catalyst and reaction conditions is necessary to avoid unwanted side products. pharmaguideline.com
Kinetic Studies of Reaction Pathways for Optimization
Kinetic studies are essential for understanding reaction rates, determining the order of reaction with respect to each reactant, and optimizing reaction conditions for industrial-scale production.
By monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy, rate constants can be determined. This data allows for the optimization of parameters such as temperature, catalyst loading, and reactant concentrations to maximize the yield of this compound while minimizing reaction time and the formation of impurities. For instance, in the aerobic oxidation of α-hydroxy acids to α-keto acids, kinetic features were found to be influenced by the hydration of the product, a factor that needs to be considered for optimization. acs.org Similarly, understanding the kinetics of potential side reactions, such as the decomposition of the product or starting materials, is crucial for developing a robust and efficient synthetic process.
Based on a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and chromatographic data specifically for the compound “this compound” are not publicly available. Synthesis and characterization reports, which would contain the necessary data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, FT-Raman), could not be located for this exact molecule.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. Providing data from related but distinct compounds would not adhere to the strict requirement of focusing solely on "this compound" and would be scientifically inaccurate.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
Advanced Characterization Techniques for Molecular-Level Insights
Advanced analytical techniques are indispensable for a comprehensive understanding of the structural and surface properties of novel compounds. In the context of thiophene (B33073) derivatives, X-ray diffraction and scanning probe microscopy offer profound insights into their solid-state conformation and surface morphology at the molecular level. While specific studies on 2-Oxo-3-(thiophen-2-yl)propyl acetate (B1210297) are not available in the current body of scientific literature, the application of these techniques to closely related thiophene-containing molecules provides a clear framework for how such characterization would be approached and the nature of the expected results.
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
In a typical single-crystal XRD experiment, a crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This information is then used to refine a structural model of the molecule.
Although a crystal structure for 2-Oxo-3-(thiophen-2-yl)propyl acetate has not been reported, studies on similar thiophene-containing compounds have successfully elucidated their structures. For instance, the crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide was determined, revealing the presence of two independent molecules in the asymmetric unit with the thiophene rings showing orientational disorder. nih.gov Such analyses provide crucial data on the molecular geometry and packing, which are essential for structure-activity relationship studies and materials science applications.
Table 1: Representative Crystallographic Data for a Thiophene Derivative The following table is an illustrative example of the type of data obtained from a single-crystal X-ray diffraction study of a thiophene derivative, as specific data for this compound is not available.
| Parameter | Value |
| Empirical Formula | C9H8N2O2S3 |
| Formula Weight | 288.37 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.534(2) |
| b (Å) | 15.876(3) |
| c (Å) | 14.987(3) |
| β (°) | 98.456(4) |
| Volume (ų) | 2480.9(8) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.543 |
| Absorption Coefficient (mm⁻¹) | 0.589 |
| F(000) | 1184 |
Scanning Probe Microscopy (e.g., STM, AFM) for Surface and Material Characterization of Related Derivatives
Scanning Probe Microscopy (SPM) encompasses a family of techniques used to image surfaces at the nanoscale. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are two of the most prominent SPM methods, providing topographical and electronic information about a material's surface with atomic or molecular resolution. These techniques are particularly useful for characterizing thin films, self-assembled monolayers, and the surface morphology of materials incorporating thiophene derivatives, which are often explored for applications in organic electronics. acs.orgacs.org
Scanning Tunneling Microscopy (STM) relies on the quantum tunneling current between a sharp conductive tip and a conductive or semiconductive surface. STM can visualize the arrangement of molecules on a surface and provide insights into their electronic properties. For thiophene-based molecules, STM has been employed to study their adsorption and self-assembly on conductive substrates like gold. acs.orgresearchgate.net These studies reveal how the molecules orient themselves on the surface and interact with each other, which is critical for the performance of organic electronic devices. acs.org For instance, STM has been used to examine molecules with fused thiophene groups adsorbed on a gold electrode, revealing details about their adsorption orientation and spatial structure at the molecular level. acs.orgacs.org
Atomic Force Microscopy (AFM) uses a sharp tip attached to a cantilever to scan the surface of a sample. The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional topographical image. Unlike STM, AFM can be used on both conductive and insulating materials. In the context of thiophene derivatives, AFM is valuable for characterizing the morphology of thin films and polymer blends. researchgate.net For example, AFM can reveal the phase separation in polymer-fullerene blends used in organic solar cells, where thiophene-based polymers are common components. It can also be used to assess the surface roughness and grain size of deposited films, which are important parameters affecting device performance.
While no specific STM or AFM studies on this compound have been published, the characterization of related functionalized thiophenes provides a strong precedent for the utility of these techniques. rsc.orgresearchgate.netrsc.org For example, AFM and STM have been used to characterize thiol and thiophene functionalized single-walled carbon nanotubes, providing insights into the distribution of the functional groups on the nanotube surfaces. rsc.orgresearchgate.net
Table 2: Applications of SPM Techniques for Thiophene Derivative Characterization This table illustrates the typical applications and information obtained from STM and AFM studies on derivatives related to this compound.
| Technique | Application | Information Obtained |
| STM | Imaging of self-assembled monolayers on conductive substrates. acs.orgresearchgate.net | Molecular arrangement, orientation, and packing density. Electronic properties of individual molecules. |
| Studying the adsorption of thiophene derivatives on metal surfaces. acs.org | Adsorption geometry, interaction with the substrate, and formation of ordered domains. | |
| AFM | Characterization of thin film morphology of thiophene-based polymers. researchgate.net | Surface topography, roughness, grain size, and presence of defects. |
| Investigation of phase separation in polymer blends. | Identification of different domains, their size, and distribution within the film. | |
| Analysis of functionalized surfaces and nanomaterials. rsc.orgresearchgate.net | Visualization of the distribution and organization of functional molecules on a surface. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods can elucidate its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For 2-Oxo-3-(thiophen-2-yl)propyl acetate (B1210297), DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govresearchgate.net
Once the optimized geometry is obtained, the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For thiophene (B33073) derivatives, these calculations provide insight into how different substituents affect the electronic properties and reactivity of the thiophene ring. nih.gov In the case of 2-Oxo-3-(thiophen-2-yl)propyl acetate, the calculations would reveal the electronic influence of the keto-propyl acetate side chain on the aromatic thiophene system.
Table 1: Illustrative DFT-Calculated Electronic Properties for Thiophene Derivatives
This table provides example data from DFT calculations on various thiophene derivatives to illustrate the typical values that would be calculated for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | -6.53 | -1.50 | 5.03 |
| Thiophene-thiadiazole hybrid derivative 1 | -6.21 | -2.38 | 3.83 |
| Thiophene-thiadiazole hybrid derivative 2 | -6.45 | -2.27 | 4.18 |
Note: Data is sourced from studies on related thiophene derivatives and is for illustrative purposes only. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is a valuable tool for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and acetate groups, identifying them as sites for electrophilic interaction. The hydrogen atoms and potentially the sulfur atom in the thiophene ring would likely show areas of positive potential (blue), indicating them as possible sites for nucleophilic attack. dntb.gov.ua This analysis is crucial for understanding the molecule's interaction with other reagents and biological receptors.
In the context of this compound, NBO analysis would quantify the delocalization of electron density between the thiophene ring and the keto-acetate side chain. It could highlight hyperconjugative interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent sigma bonds, which contribute to the molecule's conformational stability.
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, these theoretical calculations would help in the assignment of experimental NMR signals to specific atoms in the molecule, confirming its structure.
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with an experimental one is a common method for confirming the structure of a synthesized compound. For thiophene derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental results. mdpi.com
Molecular Modeling and Simulation for Reaction Pathway Prediction and Optimization
Molecular modeling and simulation techniques can be used to explore potential reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, transition states, and products, computational chemists can map out the energy profile of a reaction. This information helps in identifying the most energetically favorable pathway and can guide the optimization of reaction conditions, such as temperature, pressure, and catalyst choice, to improve reaction yields and selectivity. For instance, modeling the acylation of a thiophene precursor could help in predicting the regioselectivity of the reaction.
Applications As a Synthetic Building Block and Derivatization Strategies
Utility of 2-Oxo-3-(thiophen-2-yl)propyl acetate (B1210297) in the Synthesis of Complex Organic Scaffolds
The bifunctional ketone and ester groups, combined with the thiophene (B33073) moiety, would theoretically allow for its use in various cyclization and multicomponent reactions.
Construction of Novel Heterocyclic Systems Incorporating the Thiophene Moiety
The 1,3-relationship between the ketone and the acetate leaving group is a classic precursor for the synthesis of five- and six-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles. Condensation reactions involving the active methylene (B1212753) group (alpha to the ketone) with other bifunctional reagents could lead to a diverse range of thiophene-substituted heterocycles like pyridines, pyrimidines, or diazepines.
Table 1: Potential Heterocyclic Systems from 2-Oxo-3-(thiophen-2-yl)propyl acetate
| Reagent | Potential Heterocycle |
|---|---|
| Hydrazine (R-NHNH₂) | Thiophene-substituted pyrazoles |
| Hydroxylamine (NH₂OH) | Thiophene-substituted isoxazoles |
| Amidines (R-C(NH)NH₂) | Thiophene-substituted pyrimidines |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov The ketone functionality in this compound would make it a suitable candidate for well-known MCRs such as the Hantzsch pyridine (B92270) synthesis (with a β-ketoester equivalent and an aldehyde) or the Biginelli reaction (with an aldehyde and urea/thiourea) to create complex heterocyclic frameworks. nih.gov
Derivatization Strategies Based on Ketone and Ester Functionalities
The distinct reactivity of the ketone and ester groups would allow for selective modifications, enabling the synthesis of a library of derivatives.
Reactions of the Ketone Group (e.g., Reductions, Additions, Alpha-Functionalizations)
The ketone is arguably the most reactive site.
Reduction: Selective reduction using agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 2-Hydroxy-3-(thiophen-2-yl)propyl acetate.
Nucleophilic Addition: Grignard reagents or organolithium compounds could add to the carbonyl, creating tertiary alcohols.
Alpha-Functionalization: The protons on the carbon adjacent to the ketone (the α-carbon) are acidic. This would allow for reactions like alkylation, halogenation, or acylation at this position under basic conditions, further diversifying the molecular scaffold.
Transformations of the Acetate Ester Group (e.g., Hydrolysis, Transesterification, Amidation)
The acetate group can be modified under various conditions.
Hydrolysis: Base- or acid-catalyzed hydrolysis would cleave the ester to produce the corresponding alcohol, 1-hydroxy-1-(thiophen-2-yl)propan-2-one.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst would swap the acetate group for a different ester.
Amidation: Direct reaction with amines (aminolysis) could convert the ester into an amide, a key functional group in many biologically active molecules.
Strategic Modifications of the Thiophene Ring for Diversified Structures
The thiophene ring itself is an aromatic heterocycle that can undergo electrophilic aromatic substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation would typically occur at the C5 position (adjacent to the sulfur and furthest from the existing substituent) due to its higher reactivity. Such modifications would allow for the introduction of new functional groups and vectors for further synthetic elaboration.
Green Chemistry and Sustainable Synthesis Approaches for 2 Oxo 3 Thiophen 2 Yl Propyl Acetate
Principles of Green Chemistry in Relation to the Compound's Synthesis
The synthesis of 2-Oxo-3-(thiophen-2-yl)propyl acetate (B1210297) can be designed to align with the twelve principles of green chemistry, which provide a framework for creating more sustainable chemical processes. The application of these principles aims to reduce the environmental impact associated with the synthesis of thiophene (B33073) derivatives and other heterocyclic compounds. researchgate.net
Key principles that are particularly relevant to the synthesis of 2-Oxo-3-(thiophen-2-yl)propyl acetate include:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products is a primary goal.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial for an efficient synthesis.
Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment is a fundamental aspect.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption.
Use of Renewable Feedstocks: Utilizing raw materials that are derived from renewable sources is a key aspect of sustainable chemistry.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled.
The following table illustrates the application of these principles to the synthesis of heterocyclic compounds like this compound:
| Principle of Green Chemistry | Application in the Synthesis of this compound |
|---|---|
| Prevention | Designing synthetic routes that produce minimal byproducts. |
| Atom Economy | Utilizing reactions such as addition and cycloaddition that incorporate all reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents in favor of safer alternatives. |
| Designing Safer Chemicals | Considering the toxicological profile of the final compound and its derivatives. |
| Safer Solvents and Auxiliaries | Employing green solvents like water, ethanol, or ionic liquids instead of volatile organic compounds. |
| Design for Energy Efficiency | Optimizing reaction conditions to lower energy requirements, for example, by using microwave-assisted synthesis. |
| Use of Renewable Feedstocks | Exploring starting materials derived from biological sources. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. |
| Design for Degradation | Designing the molecule to break down into benign products after its use. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |
Utilization of Environmentally Benign Solvents and Reagents
The choice of solvents and reagents plays a critical role in the environmental impact of a chemical synthesis. Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to pollution and health hazards. eurekaselect.com For the synthesis of this compound, several greener alternatives can be considered.
Environmentally Benign Solvents:
The use of green solvents is a cornerstone of sustainable chemistry. mdpi.com Water, being non-toxic, non-flammable, and readily available, is an excellent choice for many reactions. mdpi.com Ethanol, which can be produced from renewable resources, is another environmentally friendly option. nih.gov Other green solvents that could be employed in the synthesis of thiophene derivatives include ionic liquids and deep eutectic solvents. mdpi.comrsc.org These solvents have the advantage of low vapor pressure, which reduces air pollution. mdpi.com
The following table summarizes some environmentally benign solvents and their potential application in the synthesis of this compound:
| Solvent | Properties | Potential Application |
|---|---|---|
| Water | Non-toxic, non-flammable, readily available. mdpi.com | Can be used in reactions where reactants have sufficient water solubility or with the aid of phase-transfer catalysts. |
| Ethanol | Renewable, biodegradable, low toxicity. nih.gov | A versatile solvent for a wide range of organic reactions. |
| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties. mdpi.com | Can act as both solvent and catalyst, facilitating novel reaction pathways. |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare. rsc.org | A greener alternative to traditional ionic liquids. |
| Glycerol | Renewable, biodegradable, high boiling point. mdpi.com | Can be used as a solvent for various organic transformations. |
Environmentally Benign Reagents:
In addition to green solvents, the use of non-toxic and renewable reagents is crucial. For instance, in the synthesis of thiophenes, elemental sulfur can be used as a sulfur source, which is an abundant and relatively benign reagent. nih.gov The use of solid-supported reagents and catalysts can also contribute to a greener process by simplifying purification and enabling catalyst recycling. rasayanjournal.co.in
Atom-Economical and Energy-Efficient Synthetic Methodologies
Atom-Economical Methodologies:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. For the synthesis of this compound, multicomponent reactions (MCRs) represent a highly atom-economical approach. researchgate.net MCRs allow for the formation of complex molecules in a single step from three or more reactants, reducing the number of synthetic steps and the amount of waste generated. researchgate.net
Tandem or cascade reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, also offer high atom economy and are valuable for the synthesis of complex heterocyclic systems.
Energy-Efficient Methodologies:
Reducing the energy consumption of chemical processes is another key aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal. researchgate.netrasayanjournal.co.in Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.in Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates and yields. researchgate.net
The following table highlights some atom-economical and energy-efficient methodologies applicable to the synthesis of this compound:
| Methodology | Principle | Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product. researchgate.net | High atom economy, reduced waste, simplified procedures. researchgate.net |
| Tandem/Cascade Reactions | Multiple reactions occur in a single pot without isolating intermediates. | Increased efficiency, reduced solvent use and waste. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. rasayanjournal.co.in | Faster reaction rates, higher yields, reduced energy consumption. researchgate.netrasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to the reaction mixture. researchgate.net | Enhanced reaction rates, improved yields, milder reaction conditions. |
Implementation of Continuous Flow Methods and Automated Synthesis for Enhanced Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions.
Automated synthesis platforms, often integrated with continuous flow systems, can further enhance efficiency by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. These automated systems can operate around the clock with minimal human intervention, accelerating the discovery and development of new synthetic methodologies.
Future Research Directions and Emerging Paradigms in the Chemistry of 2 Oxo 3 Thiophen 2 Yl Propyl Acetate
Exploration of Novel Catalytic Systems for Improved Selectivity and Efficiency
The synthesis of thiophene (B33073) derivatives, including ketones and esters, traditionally relies on methods like the Paal-Knorr and Gewald reactions, which can be limited by harsh conditions and low yields. nih.gov A primary focus of future research will be the development of advanced catalytic systems that offer milder reaction conditions, higher yields, and greater control over selectivity.
Recent progress has demonstrated the potential of novel catalysts for thiophene synthesis at significantly lower temperatures than current industrial methods. rsc.org For instance, manganese complexes have been successfully used for the dehydrogenative coupling of 2-thiophenemethanol (B153580) and ketones, presenting an efficient and environmentally friendly one-step method for creating thiophene-substituted ketones. researchgate.net Future work on 2-Oxo-3-(thiophen-2-yl)propyl acetate (B1210297) could explore similar transition metal-catalyzed approaches, aiming to streamline its synthesis from readily available precursors. Research will likely focus on designing catalysts that can tolerate the ester functionality while selectively promoting the formation of the ketone.
Table 1: Comparison of Catalytic Approaches for Thiophene Synthesis
| Catalyst Type | Examples | Advantages | Potential Challenges for 2-Oxo-3-(thiophen-2-yl)propyl Acetate |
|---|---|---|---|
| Transition Metal Catalysts | Mn, Rh, Pd, Cu complexes nih.govresearchgate.net | High efficiency, mild conditions, broad substrate applicability. researchgate.net | Catalyst poisoning by sulfur, chemo-selectivity between ketone and ester groups. |
| Heterogeneous Catalysts | Cr-substituted iron oxide hydroxide, MgO-supported catalysts researchgate.netrsc.org | Lower reaction temperatures, catalyst recyclability, suitable for industrial scale-up. rsc.org | Substrate specificity, potential for side reactions at high temperatures. |
| Organocatalysts | L-proline organic-chemistry.org | Metal-free, mild conditions, high yields for specific scaffolds like 2-aminothiophenes. organic-chemistry.org | Limited scope for the specific target structure, potential for lower reactivity. |
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
Table 2: Applications of AI/ML in Synthetic Chemistry
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| Retrosynthesis Planning | Algorithms propose step-by-step pathways to disconnect a target molecule into simpler precursors. researchgate.netacs.org | Identification of the most efficient and cost-effective synthetic route from available starting materials. |
| Reaction Condition Recommendation | ML models predict optimal solvents, catalysts, temperatures, and other parameters for a given transformation. acs.org | Fine-tuning reaction steps to maximize yield and minimize byproducts. |
| Forward-Reaction Prediction | Predicts the likely products of a given set of reactants and conditions, helping to anticipate side reactions. acs.org | Ensuring that proposed synthetic steps are robust and lead to the desired product without unwanted side reactions involving the thiophene, ketone, or ester groups. |
Development of Innovative Synthetic Methodologies for Thiophene-Containing Ketones and Esters
Beyond catalytic improvements, a significant research thrust involves creating entirely new synthetic methods for constructing the core scaffolds of thiophene-containing ketones and esters. nih.gov Cross-coupling reactions, such as the Stille and Suzuki reactions, are common for forming C-C bonds between thiophene rings but can be adapted for building more complex structures. nih.gov These methods are valued for their mild conditions and tolerance of a wide range of functional groups, including esters and ketones. nih.gov
Application of Advanced Characterization Techniques for Real-Time Reaction Monitoring and Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced characterization techniques allows for real-time monitoring of reactant consumption, intermediate formation, and product generation. This data provides invaluable mechanistic insights that can guide the rational design of improved catalysts and reaction conditions.
For thiophenic compounds, techniques like ultrahigh-resolution mass spectrometry (UHRMS) and trapped ion mobility spectrometry (TIMS) are already being used to provide detailed characterization of complex mixtures. nih.govresearchgate.net APCI-UHRMS, for instance, allows for effective ionization and compositional analysis of thiophene compounds. nih.govresearchgate.net In the context of synthesizing this compound, in-situ monitoring techniques would be particularly powerful.
Table 3: Advanced Characterization Techniques for Reaction Analysis
| Technique | Information Provided | Application in Synthesis of this compound |
|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, identification of transient intermediates. | Monitoring the conversion of starting materials and the formation of the ketone and ester functionalities to optimize reaction time and temperature. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction components, assessment of purity and yield. mdpi.com | Accurately determining the conversion rate and product yield, and identifying potential byproducts during reaction optimization. mdpi.com |
| In-situ NMR Spectroscopy | Detailed structural information on all species in the reaction mixture, including short-lived intermediates. | Elucidating the reaction mechanism, identifying key catalytic species, and understanding the kinetics of the transformation. |
| Mass Spectrometry (e.g., UHRMS) | Precise mass determination for identifying products, intermediates, and byproducts. nih.govresearchgate.net | Confirming the identity of the final product and characterizing any impurities formed during the synthesis. |
By employing these advanced analytical tools, researchers can move beyond traditional trial-and-error optimization. The detailed kinetic and mechanistic data obtained will facilitate the development of more robust, efficient, and scalable synthetic routes for this compound and other valuable thiophene-containing compounds.
Q & A
Q. What are the recommended methodologies for synthesizing 2-Oxo-3-(thiophen-2-yl)propyl acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between thiophene derivatives and activated carbonyl compounds. For example, a thiophen-2-ylpropionate intermediate may undergo acetylation under controlled anhydrous conditions. Optimization strategies include:
- Catalyst Selection : Use Lewis acids (e.g., Fe(III)-montmorillonite) to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., ethyl acetate) improve solubility of intermediates and facilitate purification via recrystallization .
Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is the gold standard. Key steps include:
- Data Collection : Use high-resolution synchrotron radiation for accurate electron density mapping.
- Refinement Protocols : Employ iterative cycles of positional/anisotropic displacement parameter (ADP) adjustments to resolve disorder in the thiophene ring or acetyl group .
- Validation : Cross-validate with spectroscopic data (e.g., IR absorption at ~1718 cm⁻¹ for carbonyl groups) to confirm bond assignments .
Q. What spectroscopic techniques are critical for characterizing the electronic and vibrational properties of this compound?
- Methodological Answer : A combination of techniques is required:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and thiophene ring vibrations (C-S-C, ~1450 cm⁻¹) .
- NMR : Use - and -NMR to resolve stereochemistry and confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, ensuring purity .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) enable:
- Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur atom may exhibit lone-pair activity .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction pathway simulations .
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. What experimental approaches can address discrepancies between observed and predicted reaction outcomes in the synthesis of derivatives?
- Methodological Answer : Systematic troubleshooting steps include:
- Isolation of Intermediates : Use preparative HPLC to isolate and characterize unstable intermediates (e.g., enol acetate tautomers) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify side reactions (e.g., hydrolysis of the acetyl group) .
- Cross-Validation : Reconcile computational predictions (e.g., activation energies) with experimental Arrhenius plots to refine mechanistic hypotheses .
Q. How can the biological activity of this compound be systematically evaluated, and what assays are suitable for identifying its molecular targets?
- Methodological Answer : Prioritize the following assays based on structural analogs (e.g., sulfonamide derivatives):
- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates .
- Cellular Uptake : Use radiolabeled -acetyl groups to quantify intracellular accumulation in cell lines .
- Target Identification : Employ affinity chromatography with immobilized compound derivatives to isolate binding proteins .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data between computational predictions and experimental observations for this compound’s stability?
- Methodological Answer : Address contradictions through:
- Sensitivity Analysis : Vary DFT parameters (e.g., basis sets, solvation models) to assess their impact on stability predictions .
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-UV .
- Cross-Technique Validation : Compare computational bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
